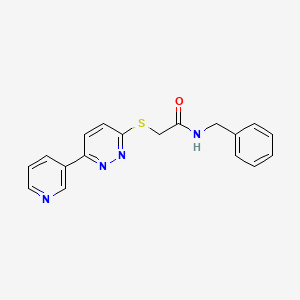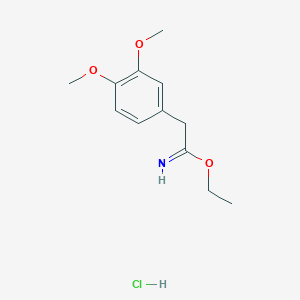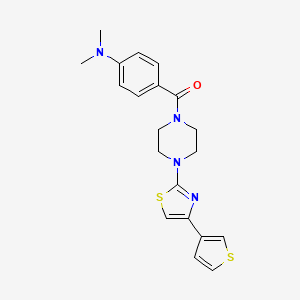
(4-(二甲氨基)苯基)(4-(4-(噻吩-3-基)噻唑-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound notable for its diverse chemical structure. The compound combines several functional groups, making it a subject of interest in various scientific fields.
科学研究应用
Chemistry
Used as a building block for the synthesis of more complex molecules.
Biology
Investigated for its potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine
Explored for therapeutic applications in treating diseases related to oxidative stress.
Industry
Employed in material science for developing novel polymers and in electronics for organic semiconductor research.
作用机制
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiazoles are also found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
生化分析
Biochemical Properties
(4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can affect the activity of oxidoreductase enzymes . Additionally, the dimethylamino group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function .
Cellular Effects
The effects of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis . Furthermore, the compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic balance . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy status .
Transport and Distribution
The transport and distribution of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound, influencing its localization and activity within cells .
Subcellular Localization
The subcellular localization of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is critical for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, by post-translational modifications or targeting signals . This localization can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of (4-(Dimethylamino)phenyl)methanone: : Starting with a dimethylaminobenzene derivative.
Introduction of the Piperazine Ring: : Through substitution reactions.
Coupling with Thiophene and Thiazole Rings: : Utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production may involve:
Automated Synthesis: : Using flow chemistry.
Optimization of Reaction Conditions: : To maximize yield and minimize by-products, employing advanced purification techniques such as HPLC (High-Performance Liquid Chromatography).
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the thiophene and thiazole rings.
Reduction: : Reduction can occur at the carbonyl group.
Substitution: : Possible at various aromatic positions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reagents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Conditions: : Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products Formed
The major products depend on the reaction type:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Halo derivatives.
相似化合物的比较
Similar Compounds
(4-(Dimethylamino)phenyl)(4-(4-phenylthiazol-2-yl)piperazin-1-yl)methanone: : Similar in structure but lacks the thiophene ring.
(4-(Dimethylamino)phenyl)(4-(4-(fur-3-yl)thiazol-2-yl)piperazin-1-yl)methanone: : Analogous, with a furan ring instead of thiophene.
Uniqueness
Structural Complexity: : The combination of thiophene and thiazole rings with the piperazine backbone.
Bioactivity: : Exhibits unique interactions with biological systems not seen in its analogs.
If you want to dive deeper into any specific section, just let me know. No questions, just info!
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-22(2)17-5-3-15(4-6-17)19(25)23-8-10-24(11-9-23)20-21-18(14-27-20)16-7-12-26-13-16/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBAPHKJAJFMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)
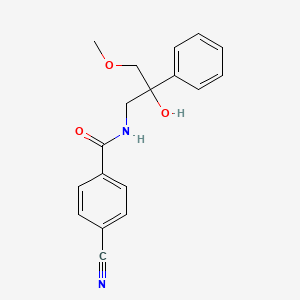
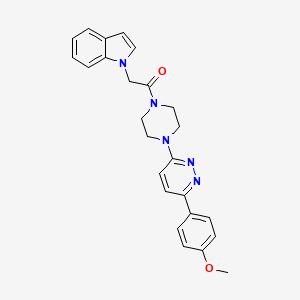
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-6-propyl-3,4-dihydropyrimidin-4-one](/img/structure/B2550315.png)
![(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile](/img/structure/B2550316.png)
![3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2550317.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)
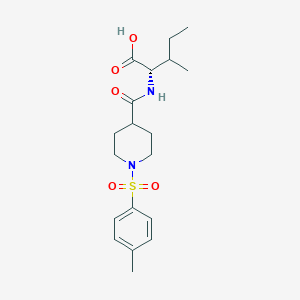
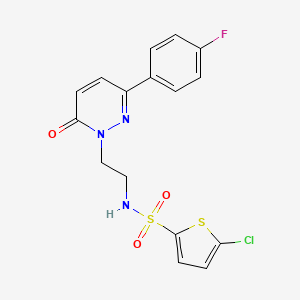
![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)
